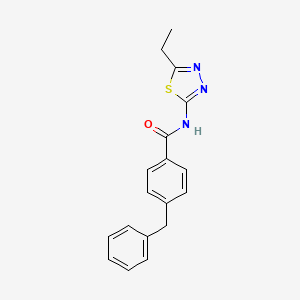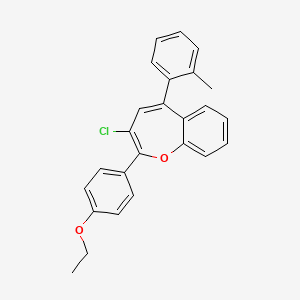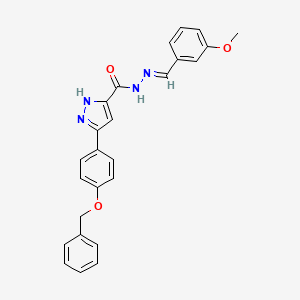![molecular formula C20H22N4O2S B11684286 2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11684286.png)
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-1,3-benzodiazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with the aid of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
科学的研究の応用
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
Uniqueness
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to its combination of a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
特性
分子式 |
C20H22N4O2S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-4-24-18-8-6-5-7-17(18)21-20(24)27-13-19(25)23-22-14(2)15-9-11-16(26-3)12-10-15/h5-12H,4,13H2,1-3H3,(H,23,25)/b22-14- |
InChIキー |
FWLBNUAQPVUFFL-HMAPJEAMSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)OC |
正規SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL}-N-phenylacetamide](/img/structure/B11684234.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684239.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11684246.png)
![(5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684247.png)

![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11684257.png)
![2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole](/img/structure/B11684265.png)

![4-((Z)-{3-[(2-nitrobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B11684273.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11684279.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11684281.png)
![4-[(4-chlorophenyl)carbonyl]-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11684292.png)

